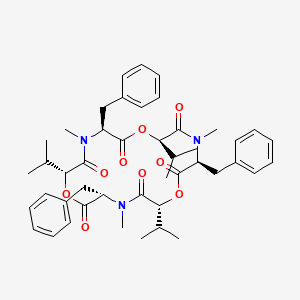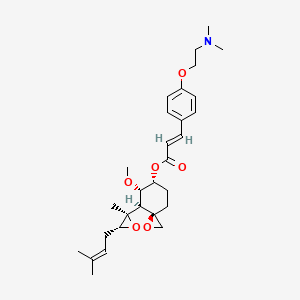
Beloranib
Overview
Description
Beloranib is a former drug candidate for the treatment of obesity. It was discovered by CKD Pharmaceuticals and its clinical development was led by Zafgen . The drug development was halted in 2016 after deaths during clinical trials .
Synthesis Analysis
Beloranib is a MetAP2 inhibitor that was previously investigated for the treatment of Prader-Willi syndrome . It was associated with venous thrombotic adverse events likely resulting from drug effects on vascular endothelial cells (ECs) .
Molecular Structure Analysis
Beloranib is a synthetic derivative of the antimicrobial agent fumagillin, from Aspergillus fumigatus . The beloranib chemical structure features a basic nitrogen with a high pK a (9.4) that makes it prone to protonation in acidic conditions .
Physical And Chemical Properties Analysis
Beloranib has a molecular weight of 499.648 . It has 6 hydrogen bond acceptors, 0 hydrogen bond donors, 12 rotatable bonds, and a topological polar surface area of 73.06 .
Scientific Research Applications
Treatment of Obesity and Type 2 Diabetes
Beloranib, a methionine aminopeptidase 2 (MetAP2) inhibitor, has been studied for its efficacy in treating individuals with obesity and type 2 diabetes . In a multicentre randomised double-blind placebo-controlled clinical trial, participants with obesity and type 2 diabetes were administered beloranib. The results showed a significant reduction in weight and improvement in HbA1c levels .
Inhibition of Endothelial Cell Proliferation
Beloranib has been found to inhibit endothelial cell proliferation . This property could potentially be useful in the treatment of diseases characterized by excessive endothelial cell proliferation.
Suppression of Angiogenesis
High doses of beloranib have been shown to suppress angiogenesis . Angiogenesis, the formation of new blood vessels, plays a crucial role in the growth and spread of cancer. Therefore, beloranib’s ability to suppress angiogenesis could potentially be harnessed for cancer treatment.
Suppression of Tumorigenesis
In addition to suppressing angiogenesis, beloranib has also been found to suppress tumorigenesis . This suggests that beloranib could potentially be used as a novel therapeutic agent in the treatment of cancer.
Improvement of Glycaemic Control
Beloranib has demonstrated the ability to improve glycaemic control . This makes it a potential therapeutic agent for managing blood glucose levels in individuals with diabetes.
Reduction of Adiposity
In preclinical models of obesity and diabetes, MetAP2 inhibitors like beloranib have been found to produce weight loss characterized by markedly reduced adiposity . This suggests that beloranib could potentially be used in the treatment of obesity.
Safety and Hazards
Mechanism of Action
Target of Action
Beloranib primarily targets the enzyme Methionine Aminopeptidase 2 (MetAP2) . MetAP2 is involved in the removal of the amino-terminal methionine residue from nascent proteins, which is a crucial step in protein synthesis. By inhibiting MetAP2, Beloranib can influence various metabolic processes.
Mode of Action
Beloranib, an analog of the natural chemical compound fumagillin, acts as an inhibitor of MetAP2 . It binds to MetAP2 and inhibits its activity, thereby affecting the metabolic processes that this enzyme is involved in .
Biochemical Pathways
The inhibition of MetAP2 by Beloranib affects several biochemical pathways. In preclinical models of obesity and diabetes, MetAP2 inhibitors have been shown to produce weight loss characterized by markedly reduced adiposity and increased glycaemic control, as well as transiently reduced food intake .
Pharmacokinetics
Clinical trials have administered beloranib subcutaneously twice weekly , suggesting that this route of administration is effective for the drug.
Result of Action
The inhibition of MetAP2 by Beloranib leads to several molecular and cellular effects. It has demonstrated consistent and substantial weight loss and glucose-lowering effects in clinical studies of general obesity, hypothalamic-injury-associated obesity, and Prader–Willi syndrome . It’s important to note that the development of beloranib was halted due to an imbalance of venous thromboembolism events in beloranib-treated individuals .
Action Environment
The action of Beloranib can be influenced by various environmental factors. For instance, the occurrence of unexpected serious venous thromboembolism adverse events across Beloranib clinical trials led to the termination of Beloranib development . This suggests that certain conditions or factors in the patient’s body, such as a predisposition to thromboembolism, could potentially influence the action and efficacy of Beloranib.
properties
IUPAC Name |
[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41NO6/c1-20(2)7-13-24-28(3,36-24)27-26(32-6)23(15-16-29(27)19-34-29)35-25(31)14-10-21-8-11-22(12-9-21)33-18-17-30(4)5/h7-12,14,23-24,26-27H,13,15-19H2,1-6H3/b14-10+/t23-,24-,26-,27-,28+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZFKUBILQRZCK-MJSCXXSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)/C=C/C4=CC=C(C=C4)OCCN(C)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179800 | |
| Record name | Beloranib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Beloranib | |
CAS RN |
251111-30-5, 609845-93-4 | |
| Record name | Beloranib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251111-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Beloranib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251111305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZGN 433 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0609845934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beloranib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12671 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Beloranib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BELORANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI471K8BU6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{(2S)-1-[(2-methoxybenzyl)amino]-1-oxopropan-2-yl}-1-(phenylsulfonyl)piperidine-4-carboxamide](/img/structure/B1667837.png)
![(3R)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S,3E)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexa-3,5-dienyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B1667838.png)
![4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B1667839.png)
![1-[2-(4-Bromoanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B1667842.png)
![Bicyclo[6.1.0]non-2-yne, cis-](/img/structure/B1667845.png)
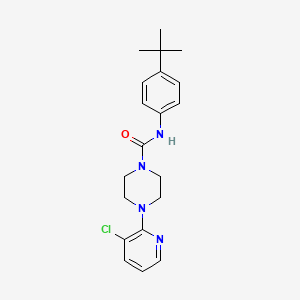
![7-tert-butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1667847.png)
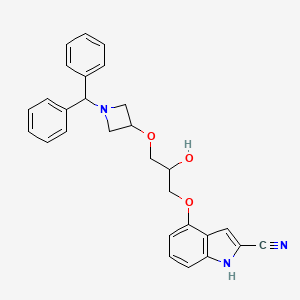
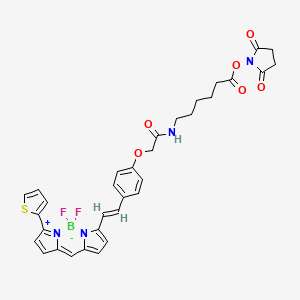

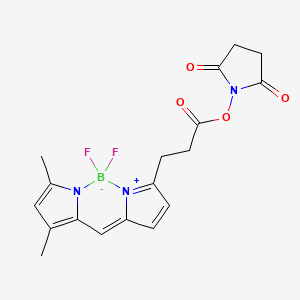
![(R)-5-(4-Amino-3-methyl-phenyl)-8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-7H-1,3-dioxolo[4,5-h][2,3]benzodiazepine](/img/structure/B1667855.png)

